Ethyl 2-(2,4-dimethylphenyl)acetate

Description

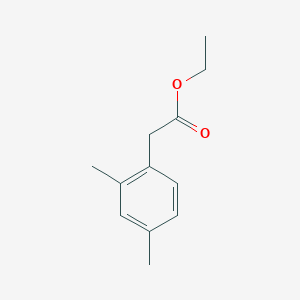

Ethyl 2-(2,4-dimethylphenyl)acetate, with the chemical formula C₁₂H₁₆O₂, is a structurally distinct aromatic compound. Its molecular architecture, featuring a dimethyl-substituted phenyl ring attached to an ethyl acetate (B1210297) moiety, provides a unique combination of steric and electronic properties that are of interest to synthetic chemists.

The true value of this compound lies in its role as a precursor or intermediate in the synthesis of more complex molecules with potential biological activity. While direct applications of the compound itself are not widely documented, its structural motifs are found in a variety of pharmacologically significant compounds. The 2,4-dimethylphenyl group, for instance, is a key component in several therapeutic agents.

Research has shown that derivatives of phenylacetic acid are crucial starting materials for synthesizing a wide array of heterocyclic compounds. These heterocyclic systems, such as quinazolinones and thiazoles, form the core of many drugs. For example, the synthesis of certain quinazolin-4-one derivatives, which are known to possess a broad spectrum of biological activities including anticancer and antimicrobial properties, can utilize substituted phenylacetic esters. nih.gov

Furthermore, the 2,4-dimethylphenylthio moiety, which can be derived from related starting materials, is a key structural element in the antidepressant drug Vortioxetine (B1682262). google.com The synthesis of this pharmaceutical highlights the importance of the 2,4-dimethylphenyl unit in the development of new therapeutic agents. Similarly, research into bicyclic [2-(2,4-dimethylphenylthio)phenyl] aniline (B41778) derivatives has revealed their potential as antituberculosis agents, further underscoring the significance of this chemical scaffold in medicinal chemistry. ias.ac.in

The following table provides a glimpse into the types of biologically active compounds that can be synthesized from precursors structurally related to this compound, illustrating the compound's contextual importance.

| Compound Class | Potential Biological Activity | Relevant Precursor Type |

| Quinazolinones | Anticancer, Antimicrobial | Substituted Phenylacetic Esters |

| Thiazole (B1198619) Derivatives | Antihyperuricemic (Gout) | Substituted Phenylacetic Esters |

| Thioaniline Derivatives | Antidepressant, Antituberculosis | 2,4-Dimethylthiophenol |

The research landscape surrounding this compound and its analogs is primarily focused on its utility as a synthetic intermediate. Scientific investigations have generally followed a trajectory of incorporating the 2,4-dimethylphenylacetate core into larger, more complex molecular frameworks to explore their potential applications.

A significant area of research involves the use of phenylacetic acid esters in the construction of heterocyclic compounds. For instance, studies have detailed the synthesis of thiazole derivatives, which are key intermediates for drugs like Febuxostat, used in the treatment of gout. google.com These syntheses often involve the reaction of a substituted thiobenzamide (B147508) with an alpha-halo ester, a class of reagents to which this compound belongs.

Another important research avenue is the synthesis of compounds where the phenylacetic acid moiety is modified to create other functional groups. While not directly involving this compound, the principles are applicable. For example, the development of novel fungicides and herbicides has utilized thiazole derivatives synthesized from related starting materials, indicating a potential application space for compounds derived from this compound in agrochemical research. researchgate.net

The table below summarizes key research findings related to the application of substituted phenylacetic acid esters and their derivatives in the synthesis of various compounds.

| Starting Material/Intermediate | Synthesized Compound | Field of Application | Key Research Finding |

| Substituted Thiobenzamide and Ethyl Chloroacetoacetate | Thiazolecarboxylate Derivatives | Medicinal Chemistry | Key intermediate for the synthesis of Febuxostat, a drug for treating gout. google.com |

| 2-Mercapto-3-phenylquinazolin-4(3H)-one and Ethyl Chloroacetate (B1199739) | Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate | Medicinal Chemistry | Synthesis of quinazolinone derivatives with potential biological activities. nih.gov |

| 2,4-Dimethylthiophenol | 2-((2,4-Dimethylphenyl)thio)aniline | Pharmaceutical Synthesis | Intermediate in the synthesis of the antidepressant Vortioxetine. google.com |

| (2,4-Dimethylphenyl)(2-nitrophenyl)sulfane | Bicyclic [2-(2,4-dimethylphenylthio)phenyl] aniline and Amide Derivatives | Medicinal Chemistry | Compounds exhibited promising antituberculosis activity. ias.ac.in |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2,4-dimethylphenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-4-14-12(13)8-11-6-5-9(2)7-10(11)3/h5-7H,4,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEWTWBUIWAKAJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=C(C=C1)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 2,4 Dimethylphenyl Acetate

Classical Esterification Routes

The most conventional methods for synthesizing this ester involve direct reactions between a carboxylic acid and an alcohol or the reaction of a phenoxide with an alkyl halide.

A primary and widely used method for synthesizing Ethyl 2-(2,4-dimethylphenyl)acetate is the Fischer-Speier esterification. wikipedia.org This reaction involves the acid-catalyzed esterification of 2,4-dimethylphenylacetic acid with ethanol (B145695). wikipedia.org The reaction is an equilibrium process where a carboxylic acid and an alcohol react to form an ester and water. masterorganicchemistry.com To drive the equilibrium towards the product, an excess of the alcohol reactant is often employed, or the water byproduct is removed as it forms. masterorganicchemistry.comoperachem.com

Commonly used acid catalysts for this process include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). operachem.com The reaction is typically conducted under reflux conditions, with the temperature dictated by the boiling point of the solvent, which is often the excess ethanol itself. operachem.com

Table 1: Reaction Parameters for Acid-Catalyzed Esterification

| Parameter | Typical Conditions |

|---|---|

| Reactants | 2,4-Dimethylphenylacetic Acid, Ethanol |

| Catalyst | Sulfuric Acid, p-Toluenesulfonic Acid operachem.com |

| Temperature | Reflux (typically 60-110 °C) wikipedia.org |

| Reaction Time | 1-10 hours wikipedia.org |

An alternative classical route is the Williamson ether synthesis, adapted for the formation of an ester. youtube.com This method involves the reaction of 2,4-dimethylphenol (B51704) with ethyl bromoacetate (B1195939) in the presence of a base. youtube.comfrancis-press.com The base, typically a strong one like sodium hydride (NaH) or a weaker one like potassium carbonate (K₂CO₃), deprotonates the phenol (B47542) to form a phenoxide ion. youtube.comchemspider.com This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of ethyl bromoacetate in an SN2 reaction to yield this compound. youtube.com

The choice of solvent is crucial in this reaction, with polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (CH₃CN) being commonly used. francis-press.comwalisongo.ac.id

Table 2: Reagents for Base-Mediated Synthesis

| Component | Examples |

|---|---|

| Phenol | 2,4-Dimethylphenol |

| Alkylating Agent | Ethyl Bromoacetate, Ethyl Chloroacetate (B1199739) walisongo.ac.idmdpi.com |

| Base | Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH) youtube.comchemspider.com |

| Solvent | Acetone, DMF, Acetonitrile chemspider.comwalisongo.ac.id |

Optimization of Reaction Conditions and Yields

To maximize the efficiency of the synthesis of this compound, careful optimization of reaction conditions is essential.

In acid-catalyzed esterification, using a non-polar solvent such as toluene (B28343) can facilitate the removal of water through a Dean-Stark apparatus, thereby shifting the equilibrium to favor ester formation. wikipedia.org The reaction temperature is typically kept at the reflux temperature of the solvent to ensure a reasonable reaction rate. operachem.com

For the base-mediated synthesis, the choice of solvent significantly impacts the reaction yield. walisongo.ac.id A study on a similar alkylation of eugenol (B1671780) with ethyl chloroacetate showed that the yield was highest in DMF (91%), followed by DMSO (51%) and acetonitrile (47%). walisongo.ac.id The reaction temperature is also a critical parameter; these reactions are often initiated at a lower temperature (e.g., 0°C) and then allowed to warm to room temperature or heated to reflux to ensure completion. chemspider.comwalisongo.ac.id

Table 3: Effect of Solvent on Yield in a Related Phenol Alkylation

| Solvent | Yield (%) |

|---|---|

| DMF | 91 walisongo.ac.id |

| DMSO | 51 walisongo.ac.id |

| Acetonitrile | 47 walisongo.ac.id |

Data from a study on the alkylation of eugenol with ethyl chloroacetate. walisongo.ac.id

Proper pH control is crucial during the workup and purification stages of both synthetic routes.

In the acid-catalyzed esterification, after the reaction is complete, the acidic catalyst must be neutralized. This is typically achieved by washing the reaction mixture with a basic solution, such as a saturated sodium bicarbonate (NaHCO₃) solution. operachem.com This step is vital to quench the reaction and remove the acid catalyst, preventing the reverse reaction (hydrolysis) during product isolation.

In the base-mediated synthesis, after the reaction, an aqueous workup is performed to remove the base and any inorganic salts. chemspider.com The pH of the aqueous layer can be adjusted to ensure that any unreacted phenol remains in its deprotonated, water-soluble form, facilitating its separation from the desired ester product, which is soluble in the organic phase. The de-esterification of some esters has been shown to be sensitive to pH, with stability being lower in both highly acidic and alkaline conditions. usda.govnih.gov Therefore, maintaining a near-neutral pH during extraction can be critical for maximizing the isolated yield.

Catalytic Approaches in Synthesis

Beyond classical methods, modern catalytic approaches offer more sustainable and efficient routes to esters like this compound.

Palladium-catalyzed carbonylation of benzyl (B1604629) derivatives has emerged as a powerful technique. rsc.orgrsc.org This method can produce alkyl arylacetates in excellent yields without the need for halogenated starting materials or stoichiometric bases. rsc.org The reactions can often be performed at ambient pressure of carbon monoxide, enhancing the sustainability of the process. rsc.org

Another innovative approach involves the use of solid acid catalysts, such as metal-exchanged montmorillonite (B579905) nanoclays or resins like Dowex H+. nih.govnih.gov These heterogeneous catalysts offer advantages like easier separation from the reaction mixture, potential for recycling, and milder reaction conditions. nih.govgcsu.edu For instance, the esterification of phenylacetic acid with various phenols has been successfully demonstrated using Al³⁺-montmorillonite nanoclay. nih.gov

Furthermore, enzymatic catalysis using lipases is a green alternative for ester synthesis. researchgate.net These biocatalysts operate under mild conditions and can exhibit high selectivity. The pH of the reaction medium is a critical parameter for enzymatic esterification, with lower pH values often favoring ester production. researchgate.net

Utilization of Strong Acid Catalysts

The most conventional method for synthesizing this compound is the Fischer-Speier esterification. wikipedia.orglibretexts.org This reaction involves heating 2,4-dimethylphenylacetic acid with an excess of ethanol in the presence of a strong acid catalyst. libretexts.orgmasterorganicchemistry.com Commonly employed catalysts include concentrated sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). masterorganicchemistry.comorgsyn.org The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid, which enhances the electrophilicity of the carbonyl carbon. wikipedia.orgyoutube.com The nucleophilic oxygen of the ethanol then attacks this activated carbonyl carbon, leading to a tetrahedral intermediate. youtube.comorganic-chemistry.org Subsequent proton transfer and elimination of a water molecule yield the final ester product. wikipedia.orgyoutube.com

To drive the reversible reaction towards the product side, strategies such as using a large excess of the alcohol or removing the water formed during the reaction are often employed. libretexts.orgmasterorganicchemistry.com Typical reaction conditions involve heating the mixture for several hours. wikipedia.org For instance, a general procedure for a related compound, ethyl phenylacetate (B1230308), involves refluxing the corresponding acid with ethanol and sulfuric acid for six to seven hours. orgsyn.org While effective, this method often requires significant energy input and can generate acidic waste streams.

Emerging Catalytic Systems for Related Analogues

Research into the synthesis of esters has led to the development of novel catalytic systems that offer milder reaction conditions and improved efficiency for related analogues. While specific data on this compound is limited in this emerging area, trends in the synthesis of similar esters, such as ethyl phenylacetate, are informative.

Emerging catalysts include Lewis acids and solid acid catalysts. For example, salts like hafnium(IV) and zirconium(IV) have been shown to be effective for direct ester condensation. organic-chemistry.org Graphene oxide has also been utilized as an efficient and reusable acid catalyst for a wide range of esterification reactions. organic-chemistry.org Another approach involves the use of bulky diarylammonium arenesulfonates, which can act as selective esterification catalysts. organic-chemistry.org For the synthesis of other esters, indium(III) tris(trifluoromethanesulfonate) [In(OTf)₃] has been used to catalyze the addition of active methylene (B1212753) compounds to unactivated alkynes, a process that can be conducted without a solvent. orgsyn.org These emerging systems often provide advantages in terms of catalyst recyclability, reduced waste, and milder reaction conditions.

Green Chemistry Principles in this compound Synthesis

In line with the principles of green chemistry, recent research has focused on developing more environmentally friendly methods for ester synthesis. These approaches aim to reduce energy consumption, minimize waste, and utilize less hazardous materials.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates. mdpi.com In the context of esterification, microwave heating can significantly reduce reaction times compared to conventional heating methods. brieflands.com For the synthesis of related ethyl esters, microwave-assisted protocols have been successfully developed. For instance, the synthesis of ethyl 3-(thiophen-2-yl) propionate (B1217596) was achieved in 15 minutes at 80°C under microwave irradiation, using concentrated sulfuric acid as a catalyst. brieflands.com Similarly, other thiazole (B1198619) acetates have been synthesized in as little as 60 seconds at 100°C using polyethylene (B3416737) glycol (PEG)-400 as a solvent under microwave conditions. brieflands.comnih.gov These examples highlight the potential for developing a rapid and energy-efficient microwave-assisted synthesis of this compound.

Ultrasonication-Enhanced Protocols

The use of ultrasound, or sonochemistry, is another green technique that can enhance reaction rates and yields. nih.gov Ultrasound irradiation accelerates reactions through the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures. nih.gov For the synthesis of various heterocyclic compounds, ultrasound has been shown to lead to higher yields in shorter reaction times compared to silent (non-sonicated) conditions. nih.govmdpi.com For example, a reaction that took 5 hours to reach a 55% yield under silent conditions was completed in 3 hours with a 75% yield under ultrasonic irradiation in ethanol. mdpi.com The application of ultrasound could offer a more efficient and faster route to this compound.

Biocatalytic Transformations and Enzymatic Approaches

Enzymes, particularly lipases, are increasingly used as catalysts in organic synthesis due to their high selectivity and mild operating conditions. chemicalbook.com The enzymatic synthesis of esters can be performed through esterification or transesterification reactions. For the synthesis of 2-phenylethyl acetate (B1210297), a related compound, immobilized lipases such as Novozym® 435 have been used effectively. mdpi.com In one study, a continuous synthesis in a packed-bed reactor achieved a molar conversion of over 99%. mdpi.com Another study utilized an immobilized acyltransferase from Mycobacterium smegmatis for the synthesis of 2-phenethyl acetate in water, reaching a 99.17% conversion in just 30 minutes. rsc.org These biocatalytic methods avoid the use of harsh acids and can often be conducted in greener solvent systems.

Solvent-Free and Alternative Solvent Systems

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. For ester synthesis, solvent-free systems or the use of alternative, greener solvents are attractive options. Solvent-free synthesis of 2-phenylethyl acetate has been demonstrated using an immobilized lipase (B570770) where an excess of one reactant, ethyl acetate, also served as the solvent. mdpi.com In other systems, the reaction between an active methylene compound and an unactivated alkyne catalyzed by In(OTf)₃ can be performed without any solvent. orgsyn.org When a solvent is necessary, alternative polar aprotic solvents can be employed. The alkylation of eugenol with ethyl chloroacetate, for example, showed high yields in solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). walisongo.ac.id The choice of solvent can significantly impact the yield, with one study reporting a 91% yield in DMF. walisongo.ac.id

Chemical Reactivity and Mechanistic Investigations of Ethyl 2 2,4 Dimethylphenyl Acetate

Fundamental Reaction Pathways

The reactivity of Ethyl 2-(2,4-dimethylphenyl)acetate is primarily dictated by the ester functional group. This section outlines the principal reactions this compound undergoes.

Ester Hydrolysis and Solvolysis Mechanisms

The hydrolysis of this compound, the cleavage of the ester bond by water, can be catalyzed by either acid or base, a reaction of fundamental importance for esters.

Basic hydrolysis, or saponification, is an irreversible process that goes to completion. A hydroxide (B78521) ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide ion as the leaving group to form 2,4-dimethylphenylacetic acid. The ethoxide ion subsequently deprotonates the carboxylic acid in a rapid, irreversible acid-base reaction to form the carboxylate salt (sodium 2,4-dimethylphenylacetate if NaOH is used) and ethanol (B145695). rsc.org To obtain the free carboxylic acid, a subsequent acidification step is necessary. The general mechanisms for ester hydrolysis are well-established in organic chemistry.

| Reaction Type | Catalyst/Reagent | General Products | Key Features |

| Acid-Catalyzed Hydrolysis | Dilute Acid (e.g., H₂SO₄, HCl) | 2,4-Dimethylphenylacetic Acid, Ethanol | Reversible reaction; requires excess water to favor product formation. |

| Base-Promoted Hydrolysis (Saponification) | Strong Base (e.g., NaOH, KOH) | Sodium 2,4-Dimethylphenylacetate, Ethanol | Irreversible reaction; proceeds to completion. |

Oxidation Reactions and Products (e.g., to 2,4-Dimethylphenylacetic Acid)

While the ester group itself is generally resistant to oxidation, the benzylic position of the 2,4-dimethylphenyl group can be susceptible to oxidation under strong oxidizing conditions. However, a more common transformation involving oxidation in the context of this molecule is the oxidation of the corresponding primary alcohol, 2-(2,4-dimethylphenyl)ethanol, to produce 2,4-dimethylphenylacetic acid. This is a standard synthetic route to the acid.

Furthermore, if this compound were to be hydrolyzed to 2,4-dimethylphenylacetic acid, the methyl groups on the aromatic ring could potentially be oxidized to carboxylic acid groups under harsh conditions, such as with hot, concentrated potassium permanganate (B83412) (KMnO₄), although this would be a more vigorous reaction. The primary product of the oxidation of the corresponding alcohol, 2-(2,4-dimethylphenyl)ethanol, is 2,4-dimethylphenylacetic acid.

| Starting Material | Oxidizing Agent | Primary Product |

| 2-(2,4-Dimethylphenyl)ethanol | Strong Oxidants (e.g., KMnO₄, CrO₃) | 2,4-Dimethylphenylacetic Acid |

Reduction Reactions and Products (e.g., to 2-(2,4-Dimethylphenyl)ethanol)

The ester functionality of this compound can be readily reduced by powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this transformation. masterorganicchemistry.com The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating the ethoxide leaving group to form an aldehyde intermediate, 2-(2,4-dimethylphenyl)acetaldehyde. This aldehyde is immediately reduced further by another equivalent of LiAlH₄ to the corresponding primary alcohol, 2-(2,4-dimethylphenyl)ethanol, after an acidic workup. Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. ucalgary.ca

| Reducing Agent | Intermediate Product | Final Product | General Reaction Conditions |

| Lithium Aluminum Hydride (LiAlH₄) | 2-(2,4-Dimethylphenyl)acetaldehyde | 2-(2,4-Dimethylphenyl)ethanol | Anhydrous ether or THF, followed by aqueous/acidic workup. |

Nucleophilic Substitution Reactions Involving the Ester Moiety

The ester group of this compound can undergo nucleophilic acyl substitution, where the ethoxy group (-OCH₂CH₃) is replaced by another nucleophile. libretexts.org A common example of this is transesterification, where the ester is reacted with another alcohol in the presence of an acid or base catalyst. This results in the formation of a new ester and ethanol. The equilibrium can be shifted towards the new ester by using a large excess of the new alcohol or by removing the ethanol as it is formed.

Another important nucleophilic acyl substitution is aminolysis, the reaction with ammonia (B1221849) or a primary or secondary amine to form an amide. This reaction is typically slower than hydrolysis and often requires heating. The product of the reaction with ammonia would be 2-(2,4-dimethylphenyl)acetamide.

| Nucleophile | Reaction Type | Product |

| Alcohol (R'-OH) | Transesterification | This compound |

| Ammonia (NH₃) | Aminolysis | 2-(2,4-dimethylphenyl)acetamide |

| Primary Amine (R'-NH₂) | Aminolysis | N-Substituted 2-(2,4-dimethylphenyl)acetamide |

| Secondary Amine (R'₂NH) | Aminolysis | N,N-Disubstituted 2-(2,4-dimethylphenyl)acetamide |

Stereochemical and Electronic Effects on Reactivity

The reactivity of this compound is not solely determined by the ester group but is also significantly influenced by the electronic and steric properties of the 2,4-dimethylphenyl substituent.

Influence of 2,4-Dimethylphenyl Group Steric Hindrance

The presence of the 2,4-dimethylphenyl group introduces considerable steric bulk around the reaction center, particularly the benzylic methylene (B1212753) group and, to a lesser extent, the ester carbonyl group. This steric hindrance can significantly affect the rates of the reactions discussed above.

Electronic Modulation of Reactivity by Methyl Substituents

The reactivity of this compound is significantly influenced by the electronic effects of the two methyl substituents on the aromatic ring. Methyl groups are known to be electron-donating groups (EDGs) through an inductive effect and hyperconjugation. This electron-donating nature increases the electron density of the phenyl ring.

The primary site of many reactions for this ester, such as enolate formation, involves the α-hydrogen atoms (the hydrogens on the carbon adjacent to the carbonyl group). The acidity of these α-hydrogens is a critical factor in reactions like the Claisen condensation. ncert.nic.in The electron-donating methyl groups on the phenyl ring can subtly decrease the acidity of these α-hydrogens compared to unsubstituted ethyl phenylacetate (B1230308). This is because the phenyl group, which is electron-withdrawing, helps to stabilize the resulting carbanion (enolate) intermediate through resonance. The electron-donating methyl groups slightly counteract this stabilization.

Conversely, for reactions involving nucleophilic attack on the carbonyl carbon, the increased electron density from the methyl groups can make the carbonyl carbon slightly less electrophilic. Aldehydes are generally more reactive than ketones in nucleophilic addition reactions due to both steric and electronic factors; the presence of two alkyl groups in ketones reduces the electrophilicity of the carbonyl carbon more effectively. ncert.nic.in Similarly, the electron-donating effect of the dimethylphenyl group can slightly decrease the reactivity of the ester's carbonyl group towards nucleophiles compared to unsubstituted ethyl phenylacetate.

In electrophilic aromatic substitution reactions, the electron-donating methyl groups would activate the ring, making it more susceptible to attack by electrophiles and directing incoming substituents to the ortho and para positions relative to the methyl groups.

Reaction Mechanism Elucidation

Understanding the reaction mechanisms for this compound is crucial for controlling reaction outcomes and synthesizing new molecules. This involves identifying key intermediates and understanding the kinetics of the transformations.

Investigation of Reaction Intermediates

The investigation of reaction intermediates for this compound primarily involves studying reactions common to esters, such as condensation and hydrolysis reactions.

A prominent reaction for this compound is the Claisen condensation, a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base. chegg.com The key intermediate in this reaction is the enolate ion, which is formed by the deprotonation of the α-hydrogen by a strong base like sodium ethoxide. askfilo.com For this compound, the enolate is stabilized by the delocalization of the negative charge onto the carbonyl oxygen. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second molecule of the ester. This leads to a tetrahedral intermediate which then eliminates an ethoxide ion to form a β-keto ester. chegg.com

In hydrolysis reactions, which can be either acid or base-catalyzed, the primary intermediate is a tetrahedral intermediate formed by the attack of water (in acid catalysis) or a hydroxide ion (in base catalysis) on the carbonyl carbon.

In other transformations, such as the palladium-catalyzed decarbonylative borylation of related phenylacetic acids, the reaction proceeds through organometallic intermediates. The proposed mechanism involves the formation of an activated carboxylic acid, followed by oxidative addition of a palladium catalyst to the C-O bond, decarbonylation to form a palladium intermediate, transmetalation, and finally reductive elimination to yield the product. acs.orgacs.org

The table below summarizes the key intermediates in common reactions involving esters like this compound.

| Reaction Type | Key Intermediate(s) | Description |

| Claisen Condensation | Enolate Ion, Tetrahedral Adduct | The enolate forms via deprotonation of the α-carbon and acts as a nucleophile. chegg.comaskfilo.com |

| Ester Hydrolysis (Basic) | Tetrahedral Hemiacetal Anion | Formed by the attack of a hydroxide ion on the carbonyl carbon. |

| Ester Hydrolysis (Acidic) | Protonated Carbonyl, Tetrahedral Hemiacetal | The carbonyl oxygen is protonated, activating the carbonyl carbon for nucleophilic attack by water. |

| Palladium-Catalyzed Cross-Coupling | Oxidative Addition Complex, Transmetalation Intermediate | Involves the formation and transformation of organopalladium species. acs.orgacs.org |

Kinetic Studies and Rate-Determining Steps

For instance, kinetic investigations of the reaction between phenyl radicals and ethyl acetate (B1210297) have been performed, yielding temperature-dependent rate coefficients and Arrhenius expressions. nih.gov Although this is a gas-phase radical reaction, it demonstrates the methodologies used to quantify reactivity. For the reaction of C₆H₅• with ethyl acetate, the Arrhenius expression was determined to be k = (9.33 ± 0.11) × 10⁻¹⁶ exp[(883.7 ± 181.0)/T] cm³ molecule⁻¹ s⁻¹ over a temperature range of 258-358 K. nih.gov

In the context of the Claisen condensation, the rate-determining step is typically the nucleophilic attack of the enolate ion on the carbonyl group of the other ester molecule. The initial deprotonation to form the enolate is a rapid equilibrium.

For enzymatic reactions, such as the hydrolysis of ethyl phenylacetate by various lipases, the rate of reaction is dependent on factors like the enzyme concentration, substrate concentration, and temperature. In a study on the hydrolysis of ethyl phenylacetate, mycelia from Aspergillus oryzae showed a much higher initial rate of hydrolysis compared to Rhizopus oryzae. scielo.br

The following table presents hypothetical kinetic data for a reaction of this compound, based on typical values for ester reactions, to illustrate how such data would be presented.

| Temperature (K) | Rate Constant (k) (M⁻¹s⁻¹) |

| 298 | 0.05 |

| 308 | 0.12 |

| 318 | 0.28 |

| 328 | 0.65 |

This data would allow for the calculation of the activation energy (Ea) for the reaction, a critical parameter in understanding the reaction's sensitivity to temperature. The rate-determining step in many of its reactions, particularly those involving nucleophilic acyl substitution, is the formation of the tetrahedral intermediate.

Synthesis and Characterization of Analogs and Derivatives

Design Principles for Novel Derivatives and Lead Optimization

The design of new molecules originating from the 2-(2,4-dimethylphenyl)acetate framework is a process of rational chemical modification aimed at achieving desired properties. This process, known as lead optimization in medicinal chemistry, involves strategically altering the lead compound's structure to enhance its activity and selectivity. rutgers.edu21umas.edu.ye The fundamental principle is that the biological activity of a compound is intimately linked to its chemical structure. nih.gov

Key strategies in derivative design include:

Structure-Activity Relationship (SAR) Studies : SAR involves synthesizing a series of related compounds and evaluating how specific structural changes affect their properties. nih.gov For instance, by modifying substituents on the phenyl ring or altering the linker between the phenyl ring and another functional group, chemists can map out the structural requirements for a particular outcome. nih.gov

Pharmacophore Modeling : This involves identifying the essential three-dimensional arrangement of functional groups (pharmacophore) necessary for a molecule to interact with a biological target. Common pharmacophoric features include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups. nih.gov

Isosteric and Bioisosteric Replacement : This strategy involves replacing a functional group with another that has similar physical or chemical properties (isosteres) or that produces similar biological effects (bioisosteres). 21umas.edu.ye This can be used to improve a molecule's pharmacokinetic profile or reduce side effects.

Molecular Hybridization : This approach combines structural features from different molecules that are known to have desirable properties into a single new hybrid molecule. nih.gov

By applying these principles, the simple 2,4-dimethylphenyl moiety can be elaborated upon to create a library of new chemical entities with tailored characteristics. rutgers.edu

Synthetic Strategies for Structurally Related Compounds

The conversion of ethyl 2-(2,4-dimethylphenyl)acetate or its parent acid into more complex derivatives involves a range of well-established and novel synthetic reactions. A key intermediate in many of these syntheses is the corresponding acetohydrazide, formed by reacting the ester with hydrazine (B178648) hydrate (B1144303). jddtonline.infofayoum.edu.eg This hydrazide serves as a versatile building block for constructing various heterocyclic rings.

For example, N-(2,4-Dimethylphenyl)acetamide is a known derivative where an acetyl group is attached to the nitrogen of 2,4-dimethylaniline. nih.gov Conversely, starting from 2-(2,4-dimethylphenyl)acetic acid, a diverse library of amides can be synthesized by coupling it with different amines. researchgate.net

Table 1: Examples of Synthesized N-Substituted Acetamide (B32628) Derivatives

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 2-(Thiophen-2-yl)acetic acid | Thionyl chloride, then 2-aminothiophene-3-carbonitrile | N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | acs.org |

| Anthranilic acid, Acetic anhydride | N-aryl-2-chloroacetamides | N-aryl-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide | researchgate.net |

This table showcases examples of N-substituted acetamide synthesis from related starting materials, illustrating the general synthetic principle.

The 2,4-dimethylphenyl motif has been successfully integrated into more complex heterocyclic systems like pyrazoles and phthalazinones.

Pyrazoles: Pyrazole (B372694) rings can be constructed from 1,3-dicarbonyl compounds and hydrazines. jetir.org Starting from a derivative of 2-(2,4-dimethylphenyl)acetic acid, one could envision its conversion into a suitable diketone or a related precursor. The subsequent reaction with a hydrazine derivative would then yield the pyrazole ring. researchgate.netastate.edu For instance, the condensation of a hydrazide with compounds like acetylacetone (B45752) or diethyl malonate can lead to the formation of pyrazole and pyrazolidine-dione rings, respectively. fayoum.edu.eg

Phthalazinones: The synthesis of phthalazinone derivatives often begins with the Friedel-Crafts aroylation of a substituted benzene, such as m-xylene, with phthalic anhydride. This forms an o-aroylbenzoic acid derivative which can then be cyclized with hydrazine hydrate to yield the core phthalazinone structure. bu.edu.eg Further functionalization, for example, by N-alkylation with ethyl bromoacetate (B1195939), attaches an acetic acid ester side chain. This ester can then be converted to a hydrazide, which serves as a precursor for other heterocycles.

Table 2: Key Reactions in Pyrazole and Phthalazinone Synthesis

| Heterocycle | Key Reaction | Starting Materials (General) | Product Scaffold | Reference |

|---|---|---|---|---|

| Pyrazole | Condensation/Cyclization | Hydrazide and a 1,3-dielectrophile (e.g., acetylacetone) | Pyrazole-substituted acetohydrazide | fayoum.edu.eg |

1,3,4-Oxadiazoles are another class of heterocycles synthesized from derivatives of 2-(2,4-dimethylphenyl)acetic acid. The most common pathway involves the cyclization of an acid hydrazide. researchgate.net The 2-(2,4-dimethylphenyl)acetohydrazide (B2494937) is a crucial intermediate. This hydrazide can be reacted with various reagents to form the oxadiazole ring.

One established method involves reacting the acid hydrazide with an aromatic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). Another common route is the reaction of the acid hydrazide with carbon disulfide in a basic medium, which, after acidification, yields a 1,3,4-oxadiazole-2-thiol. bioline.org.br This thiol can be further functionalized.

The synthesis generally follows these steps:

Conversion of the starting acid/ester to the corresponding acid hydrazide. bioline.org.br

Cyclization of the acid hydrazide to form the 1,3,4-oxadiazole (B1194373) ring. researchgate.netorganic-chemistry.org

Hydrazones are synthesized by the condensation reaction between a hydrazide and a carbonyl compound (an aldehyde or a ketone). jddtonline.inforesearchgate.net The 2-(2,4-dimethylphenyl)acetohydrazide can be reacted with a wide range of aromatic or aliphatic aldehydes to produce a library of hydrazone derivatives. researchgate.net This reaction is typically catalyzed by a few drops of acid and can be carried out in a solvent like methanol (B129727) at room temperature. jddtonline.infoijsrst.com The resulting N'-benzylidene-2-phenylacetohydrazide scaffold is a common feature of these derivatives.

Table 3: Synthesis of Hydrazone Derivatives

| Hydrazide Precursor | Aldehyde/Ketone Reagent | Product Type | Reference |

|---|---|---|---|

| 2-Phenylacetohydrazide | Substituted Benzaldehydes | N'-(substituted-benzylidene)-2-phenylacetohydrazide | jddtonline.info |

| 2,4-Dimethylbenzoylhydrazide | Various Aromatic Aldehydes | 2,4-Dimethylbenzoylhydrazones | researchgate.net |

This table illustrates the general synthetic approach for hydrazones using structurally related hydrazides.

The versatility of the 2-(2,4-dimethylphenyl)acetic acid core and its hydrazide intermediate allows for the synthesis of numerous other heterocyclic systems.

Thiazoles: Thiazole (B1198619) derivatives can be synthesized by reacting a compound containing a thioamide group with an α-haloketone. nih.gov For instance, the Hantzsch thiazole synthesis involves the reaction of a thiourea (B124793) with an α-bromoketone, which can be derived from 2,5-dimethyl acetophenone (B1666503) (a related structural isomer). nih.gov

Thiadiazoles: The reaction of an acid hydrazide with carbon disulfide can lead to oxadiazoles, but under different conditions or with different reagents, thiadiazoles can also be formed. For example, reacting a hydrazide with isothiocyanates can lead to thiosemicarbazides, which are precursors to 1,3,4-thiadiazoles. researchgate.net

Benzothiazoles: Starting from 2-mercaptobenzothiazole, reaction with ethyl chloroacetate (B1199739) yields an ester, which can be converted to 2-(benzothiazol-2-ylthio)acetohydrazide. This hydrazide is then a building block for further heterocyclic modifications. chemmethod.com

The ability to use intermediates like 2-(2,4-dimethylphenyl)acetohydrazide to react with a variety of bifunctional reagents is a powerful tool for generating a wide range of novel heterocyclic compounds. fayoum.edu.egresearchgate.net

Spectroscopic Characterization Techniques for Derivatives

Spectroscopic techniques are fundamental to the characterization of novel chemical entities. By interacting with molecules in distinct ways, different regions of the electromagnetic spectrum can be used to probe various aspects of a molecule's structure. For the derivatives of this compound, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy is typically employed for comprehensive characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

In ¹H NMR spectra of this compound derivatives, the signals corresponding to the ethyl ester group are typically observed as a triplet around 1.2 ppm (for the -CH₃ group) and a quartet around 4.1 ppm (for the -OCH₂- group). The methylene (B1212753) protons (-CH₂-) attached to the phenyl ring appear as a singlet at approximately 3.6 ppm. The aromatic protons and the two methyl groups on the phenyl ring produce signals in the aromatic region (around 7.0 ppm) and the aliphatic region (around 2.3 ppm), respectively. For instance, in the analog ethyl 2-(4-aminophenoxy)acetate, the aromatic protons appear as doublets at 6.61 and 6.47 ppm, while the ethyl group protons are observed at 4.11 ppm (quartet) and 1.18 ppm (triplet). researchgate.net

¹³C NMR spectroscopy provides information on all the carbon atoms in the molecule. For a typical this compound structure, the carbonyl carbon of the ester is found downfield around 171 ppm. The carbons of the ethyl group appear at approximately 61 ppm (-OCH₂) and 14 ppm (-CH₃). The methylene carbon adjacent to the phenyl ring resonates around 40 ppm. The aromatic carbons show a complex pattern of signals between 126 and 138 ppm, while the methyl carbons on the ring are found near 20 ppm. In the case of ethyl 2-(4-aminophenoxy)acetate, the carbonyl carbon appears at 168.9 ppm, and the aromatic carbons are observed at 149.9, 142.8, 115.8, and 114.9 ppm. researchgate.net

Detailed NMR data for representative derivatives are presented below.

| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 1-(p-tolyl)ethyl acetate (B1210297) | 7.17 (d, J = 7.9 Hz, 2H), 5.86 (q, J = 6.6 Hz, 1H), 2.34 (s, 3H), 2.06 (s, 3H), 1.52 (d, J = 6.6 Hz, 3H) | 170.50, 138.77, 137.74, 129.25, 126.22, 72.32, 22.18, 21.48, 21.22 | rsc.org |

| 1-(4-chlorophenyl)ethyl acetate | 7.34 (d, J = 8.5 Hz, 2H), 7.28 (d, J = 8.6 Hz, 2H), 5.86 (q, J = 6.6 Hz, 1H), 2.07 (s, 3H), 1.51 (d, J = 6.6 Hz, 3H) | 170.38, 140.34, 133.75, 128.81, 127.66, 71.73, 22.28, 21.43 | rsc.org |

| Ethyl 2-(4-aminophenoxy)acetate | 6.61 (d, J= 9.0 Hz, 2H, Ar-H), 6.47 (d, J= 9.0 Hz, 2H, Ar-H), 4.54 (s, 2H, O-CH₂), 4.11 (q, J= 7.1 Hz, 2H, O-CH₂), 1.18 (t, J= 7.1 Hz, 3H, O-CH₂CH₃) | 168.9, 149.9, 142.8, 115.8, 114.9, 66.8, 60.6, 14.1 | researchgate.net |

| Ethyl 2-(2,4-difluorophenyl)acetate | Characterized by ¹H NMR | Not specified | researchgate.net |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of an this compound derivative will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, which typically appears in the region of 1730-1750 cm⁻¹. Other characteristic absorptions include C-O stretching vibrations of the ester group between 1100 and 1300 cm⁻¹, C-H stretching vibrations of the aromatic and aliphatic parts of the molecule just above and below 3000 cm⁻¹, respectively, and aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region. For instance, the IR spectrum of the related compound ethyl phenylacetate (B1230308) shows a strong C=O stretch, and the spectrum for N-(2,4-dimethylphenyl)acetamide also displays characteristic amide and aromatic absorptions. nist.govnist.gov

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| C=O (Ester) | 1730 - 1750 |

| C-O (Ester) | 1100 - 1300 |

| C-H (sp²) | 3000 - 3100 |

| C-H (sp³) | 2850 - 3000 |

| C=C (Aromatic) | 1450 - 1600 |

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and formula. In Electron Ionization Mass Spectrometry (EI-MS), the molecular ion peak (M⁺) is often observed, which corresponds to the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

For derivatives of this compound, the fragmentation pattern often involves the loss of the ethoxy group (-OCH₂CH₃) or the entire ethoxycarbonyl group (-COOCH₂CH₃). For example, GC-MS (EI) analysis of 1-(p-tolyl)ethyl acetate shows a calculated molecular ion [C₁₁H₁₄O₂] of 178.23 and a measured m/z of 178.2. rsc.org HRMS provides even greater precision; 3-methoxyphenyl (B12655295) acetate, a related aromatic acetate, has a calculated mass of 180.0786 for [C₁₀H₁₂O₃], which matches the measured value. rsc.org

| Compound Name | Technique | Calculated Mass/m/z | Found Mass/m/z | Reference |

| 1-(p-tolyl)ethyl acetate | GC-MS (EI) | [C₁₁H₁₄O₃] 178.23 | 178.2 | rsc.org |

| 1-(4-chlorophenyl)ethyl acetate | GC-MS (EI) | [C₁₀H₁₁ClO₂] 198.65 | 198.2 | rsc.org |

| 3-methoxyphenyl acetate | HRMS | [C₁₀H₁₂O₃] 180.0786 | 180.0783 | rsc.org |

| Ethyl 2,4-dimethylbenzoate | MS (EI) | C₁₁H₁₄O₂ | Molecular ion peak observed | nist.gov |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The aromatic ring in derivatives of this compound gives rise to characteristic absorptions in the UV region, typically between 250 and 280 nm. The position and intensity of these absorption maxima (λmax) can be influenced by the substitution pattern on the phenyl ring. For example, the introduction of an auxochromic group like an amino group can shift the absorption to a longer wavelength (a bathochromic or red shift). The experimental UV/Vis spectrum for ethyl-2-(4-aminophenoxy)acetate shows two absorption bands at 234 nm and 299 nm. jyu.fi The solvent can also influence the absorption maxima.

| Compound Name | Solvent | λmax (nm) | Reference |

| Ethyl-2-(4-aminophenoxy)acetate | Not Specified | 234, 299 | jyu.fi |

| (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone | DCM | 301 | |

| (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone | DMSO | 303 |

A study on the closely related analog, ethyl 2-(2,4-difluorophenyl)acetate, revealed that it crystallizes in the monoclinic crystal system with the space group P 1 21/c 1. researchgate.net The analysis showed a dihedral angle of 113.4º between the acetyl group and the phenyl ring. researchgate.net Similarly, the derivative ethyl-2-(4-aminophenoxy)acetate was found to crystallize in the triclinic crystal system. researchgate.netjyu.fi Such studies provide unequivocal proof of the molecular structure.

| Compound Name | Crystal System | Space Group | Unit Cell Dimensions | Reference |

| Ethyl 2-(2,4-difluorophenyl)acetate | Monoclinic | P 1 21/c 1 | a = 13.226(6) Å, b = 5.922(3) Å, c = 12.285(6) Å, β = 95.733(18)° | researchgate.net |

| Ethyl-2-(4-aminophenoxy)acetate | Triclinic | Not Specified | a = 8.2104(6)Å, b = 10.3625(9)Å, c = 11.9562(9)Å, α = 101.787(7)°, β = 91.849(6)°, γ = 102.755(7)° | researchgate.netjyu.fi |

| Iron(II) bis(2,4-dimethylphenyl)dithiophosphate with 4-Ethylpyridine | Monoclinic | P21/n | Not Specified | researchgate.net |

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This experimental data is compared against the calculated theoretical values based on the proposed molecular formula. A close agreement between the found and calculated percentages serves as strong evidence for the compound's purity and supports the assigned molecular formula. For the derivative ethyl 2-(4-aminophenoxy)acetate (C₁₀H₁₃NO₃), the analysis yielded C 61.50%, H 6.72%, and N 7.21%, which is in excellent agreement with the calculated values of C 61.53%, H 6.71%, and N 7.18%. researchgate.net

| Compound Name | Molecular Formula | Calculated (%) | Found (%) | Reference |

| Ethyl 2-(4-aminophenoxy)acetate | C₁₀H₁₃NO₃ | C: 61.53, H: 6.71, N: 7.18 | C: 61.50, H: 6.72, N: 7.21 | researchgate.net |

| Iron(II) bis(2,4-dimethylphenyl)dithiophosphate with 4-Ethylpyridine | C₄₆H₅₄FeN₂O₈P₄S₈ | C: 58.47, H: 5.76, N: 2.96 | C: 58.36, H: 5.64, N: 2.85 | researchgate.net |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable in the synthesis and analysis of "this compound" and its analogs. These methods are crucial for monitoring reaction progress, assessing the purity of the final product, and isolating the compound from reaction mixtures and impurities. The choice of chromatographic method depends on the specific requirements of the analysis, such as the scale of purification and the desired level of purity.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and sensitive technique used for the qualitative analysis of "this compound". libretexts.org It is primarily employed to monitor the progress of its synthesis by observing the disappearance of starting materials and the appearance of the product spot. libretexts.org TLC also serves as a preliminary method for purity assessment, where a single spot corresponding to the product's expected retention factor (Rf) suggests a relatively pure compound. libretexts.org

Visualization of the spots on the TLC plate is often achieved under UV light, as aromatic compounds like "this compound" are typically UV-active. libretexts.org Alternatively, staining reagents can be used if the compound is not UV-active.

Table 1: Typical TLC Parameters for "this compound"

| Parameter | Description |

| Stationary Phase | Silica (B1680970) gel 60 F254 |

| Mobile Phase | Hexane (B92381):Ethyl Acetate (e.g., 9:1 to 7:3 v/v) |

| Visualization | UV light (254 nm) |

| Expected Rf | ~0.3 - 0.5 (varies with exact solvent ratio) |

This table is generated based on common practices for similar compounds and may require optimization for specific applications.

Column Chromatography

Column chromatography is the primary method for the preparative purification of "this compound" after its synthesis. This technique operates on the same principle as TLC but on a much larger scale, allowing for the separation and isolation of gram to kilogram quantities of the compound. The crude product is loaded onto a column packed with a stationary phase, most commonly silica gel, and a solvent system (eluent), similar to the one optimized using TLC, is passed through the column to elute the components at different rates.

The selection of the eluent is critical for successful separation. A solvent system that provides a good separation of the desired product from impurities on a TLC plate is a good starting point for column chromatography. For "this compound", a gradient of ethyl acetate in hexane is often employed. The polarity of the eluent is gradually increased to first elute the less polar impurities, followed by the product, and finally, the more polar impurities. Fractions are collected and analyzed by TLC to identify those containing the pure product.

Table 2: Example of a Column Chromatography Purification Protocol for "this compound"

| Step | Parameter | Details |

| 1. Column Packing | Stationary Phase | Silica gel (70-230 mesh) |

| Slurry Solvent | Hexane | |

| 2. Sample Loading | Method | Dry or wet loading |

| Adsorbent | Small amount of silica gel | |

| 3. Elution | Eluent System | Hexane:Ethyl Acetate gradient |

| Initial Eluent | 100% Hexane | |

| Gradient | Stepwise or linear increase in Ethyl Acetate concentration | |

| 4. Fraction Collection | Volume | Dependent on column size |

| 5. Analysis | Method | TLC analysis of collected fractions |

This table outlines a general procedure; specific conditions will vary based on the scale and impurity profile.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for the identification and purity assessment of volatile and thermally stable compounds like "this compound". researchgate.netjournalejmp.com In GC, the compound is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. innovareacademics.in The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint.

The retention time of "this compound" in the gas chromatogram helps in its identification when compared to a known standard. The mass spectrum provides definitive structural information. The molecular ion peak would correspond to the molecular weight of the compound, and the fragmentation pattern reveals the presence of characteristic structural units, such as the dimethylphenyl group and the ethyl acetate moiety. The purity of the sample can be determined by the relative area of the peak corresponding to "this compound" in the chromatogram.

Table 3: Illustrative GC-MS Parameters for the Analysis of "this compound"

| Parameter | Description |

| GC Column | Capillary column (e.g., DB-5ms, HP-5ms) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temperature, ramp rate, final temperature (e.g., 100 °C hold for 2 min, then ramp to 280 °C at 10 °C/min) |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-450 |

These are typical parameters and would require optimization for a specific instrument and analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another versatile chromatographic technique for the analysis and purification of "this compound". sigmaaldrich.compubcompare.ai It is particularly useful for analyzing samples that are not sufficiently volatile for GC or for achieving higher resolution separations. sigmaaldrich.com HPLC can be used for both analytical purity determination and preparative isolation. researchgate.net

In HPLC, the sample is dissolved in a solvent and pumped at high pressure through a column packed with a stationary phase. For a moderately polar compound like "this compound", reversed-phase HPLC is commonly employed. In this mode, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol and water. sielc.comresearchgate.net The components of the mixture are separated based on their differential partitioning between the stationary and mobile phases.

Detection is typically performed using a UV detector, as the aromatic ring in "this compound" absorbs UV light. The purity of the compound is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram.

Table 4: Representative HPLC Conditions for "this compound" Analysis

| Parameter | Description |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

This table provides a general set of conditions that may need to be adjusted for optimal performance.

Research Applications in Organic Synthesis and Chemical Biology

Role as a Versatile Building Block in Organic Synthesis

Ethyl 2-(2,4-dimethylphenyl)acetate serves as a versatile building block in organic synthesis, primarily due to the reactivity of its ester functional group and the substituted aromatic ring. The ester can undergo hydrolysis to form the corresponding carboxylic acid, (2,4-dimethylphenyl)acetic acid, which can then participate in a variety of subsequent reactions. For instance, palladium-catalyzed decarbonylative borylation of benzylic carboxylic acids, such as the closely related 2-(3,5-dimethylphenyl)acetic acid, is a documented method for producing valuable pinacol (B44631) benzylboronates. acs.orgacs.org This suggests a pathway where this compound can be converted into a boronate derivative, a key intermediate for cross-coupling reactions like the Suzuki coupling, which is fundamental in constructing complex molecular frameworks.

The aromatic ring of the compound is also amenable to further functionalization through electrophilic aromatic substitution reactions, allowing for the introduction of additional substituents that can modulate the molecule's properties. This adaptability makes it a valuable starting material for creating more elaborate structures. Its role as a synthetic intermediate is highlighted by the general importance of phenylacetate (B1230308) esters and related biaryl compounds in the synthesis of agrochemicals and pharmaceuticals. google.com

Synthetic Intermediates in Pharmaceutical Research

The 2,4-dimethylphenyl motif, a core component of this compound, is present in several molecules of pharmaceutical interest, underscoring the compound's value as a synthetic intermediate in drug discovery.

The compound acts as a precursor to molecular scaffolds used in the development of new therapeutic agents. A prominent example is found in the synthesis of the antidepressant vortioxetine (B1682262). google.com While the synthesis of vortioxetine often starts from 2,4-dimethylthiophenol, the resulting 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine structure showcases the significance of the 2,4-dimethylphenyl unit in modern pharmaceuticals. google.com Research into related structures, such as bicyclic [2-(2,4-dimethylphenylthio)phenyl] aniline (B41778) and its amide derivatives, further confirms the value of this moiety in medicinal chemistry. ias.ac.in Phenylacetate esters, in general, are recognized as important intermediates in the synthesis of various drugs, such as the antihistamine Fexofenadine, which is synthesized using a substituted dimethyl phenyl acetate (B1210297) derivative. googleapis.com

A bioactive scaffold is a core molecular structure that provides the essential framework for biological activity. This compound provides the (2,4-dimethylphenyl)acetyl scaffold, which can be chemically modified to generate libraries of compounds for biological screening. The development of vortioxetine and its analogues demonstrates that the 2,4-dimethylphenyl group, when integrated into larger, more complex structures like phenyl-piperazine derivatives, forms a scaffold with significant activity on serotonin (B10506) reuptake, a key mechanism for treating cognitive and neurological disorders. google.com The strategic use of this scaffold allows medicinal chemists to explore structure-activity relationships and optimize lead compounds for improved efficacy and selectivity.

Applications in Agrochemical Development

The utility of phenylacetic acid derivatives extends into the field of agrochemical development. Substituted biphenyl (B1667301) compounds, which can be synthesized from precursors like (2,4-dimethylphenyl)acetic acid, are known to be important intermediates in the creation of agrochemicals. google.com Furthermore, the synthesis of the widely used herbicide Metamitron involves an intermediate, ethyl 2-acetylhydrazono-2-phenylacetate, which is structurally related to the subject compound. researchgate.net This connection highlights the potential of this compound and its derivatives to serve as starting materials for the discovery and production of new crop protection agents.

Utilization in Specialty Chemical Production

Specialty chemicals are valued for their performance or function, and this compound is a precursor to several such materials. Its role in the synthesis of intermediates for the pharmaceutical and agrochemical industries is a prime example of its contribution to specialty chemical production. google.comgoogle.com Moreover, its potential conversion to benzylboronate esters represents the creation of another class of specialty reagents. acs.orgacs.org These boronate esters are highly valued in organic synthesis for their role in carbon-carbon bond formation, enabling the construction of complex molecules that are themselves specialty chemicals with applications in materials science, electronics, and medicine.

Integration into Fragrance Chemistry Research

While direct data on the fragrance profile of this compound is limited, the scent properties of structurally similar compounds suggest its potential relevance in fragrance chemistry research. For example, 2,4-dimethylbenzyl acetate, which differs only in the position of the ester linkage relative to the aromatic ring, is a known fragrance ingredient. nih.gov Other related esters are widely used in the fragrance industry. Phenethyl acetate is almost universally applied in perfume compositions for its sweet, floral, and honey-like notes. thegoodscentscompany.com Additionally, other esters containing dimethyl substitutions, such as ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate, are used as flavoring and fragrance agents. nih.gov The structural similarity to these established fragrance and flavor compounds makes this compound a molecule of interest for researchers seeking to develop novel scent profiles.

Structurally Related Compounds and Their Applications

| Related Compound | Application Area | Reference |

|---|---|---|

| 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine | Pharmaceutical (Antidepressant Vortioxetine) | google.com |

| [2-(2,4-dimethylphenylthio)phenyl] aniline derivatives | Pharmaceutical Research | ias.ac.in |

| (2,4-dimethylbiphenyl-3-yl)acetic acids/esters | Pharmaceuticals & Agrochemicals | google.com |

| Ethyl 2-acetylhydrazono-2-phenylacetate | Agrochemical (Herbicide Metamitron intermediate) | researchgate.net |

| 2,4-dimethylbenzyl acetate | Fragrance Ingredient | nih.gov |

| Phenethyl acetate | Fragrance Ingredient | thegoodscentscompany.com |

| Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate | Flavor & Fragrance Agent | nih.gov |

Biological Activity Studies of Ethyl 2 2,4 Dimethylphenyl Acetate and Its Analogs

In Vitro Antimicrobial Research

The antimicrobial properties of phenylacetate (B1230308) derivatives are of significant interest due to the increasing challenge of antibiotic resistance. Research has explored their efficacy against a range of pathogenic microorganisms.

Minimum Inhibitory Concentration (MIC) Determination

The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's potency. For analogs of Ethyl 2-(2,4-dimethylphenyl)acetate, such as ethylparaben (B1671687) hydrazide-hydrazone derivatives, MIC values have been determined against various bacterial and fungal strains. One study found that these derivatives exhibited a wide range of antimicrobial activity, with MIC values from 2 to 256 μg/mL nih.gov. A particularly active compound in this series demonstrated an MIC of 2 μg/mL against Staphylococcus aureus, which was comparable to the reference antibiotic ampicillin (B1664943) nih.gov.

In another study, phenylacetic acid, a related compound, produced by Bacillus licheniformis, was identified as a potent antimicrobial agent against bacteria and yeast, including Staphylococcus aureus, Escherichia coli, and Candida albicans tbzmed.ac.ir. The IC₅₀ of phenylacetic acid against Agrobacterium tumefaciens was reported to be 0.8038 mg/mL nih.gov.

Table 1: MIC Values of Selected Phenylacetate Analogs

| Compound/Analog | Microorganism | MIC (µg/mL) |

|---|---|---|

| Ethylparaben hydrazide-hydrazone derivative (3g) | Staphylococcus aureus ATCC 29213 | 2 nih.gov |

| Ethylparaben hydrazide-hydrazone derivatives | Various bacteria and fungi | 2 - 256 nih.gov |

This table is interactive. Click on the headers to sort the data.

Efficacy against Gram-Positive and Gram-Negative Bacteria

The effectiveness of phenylacetate analogs has been evaluated against both Gram-positive and Gram-negative bacteria. Phenylacetic acid has demonstrated broad-spectrum activity, inhibiting the growth of both Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) tbzmed.ac.ir. Similarly, certain ethylparaben hydrazide-hydrazone derivatives have shown notable activity against the Gram-positive bacterium Staphylococcus aureus nih.gov.

The mechanism of action of phenylacetic acid against bacteria such as A. tumefaciens has been investigated, revealing that it can disrupt cell membrane integrity, leading to the leakage of intracellular components and inhibition of essential enzymes like malate (B86768) dehydrogenase and succinate (B1194679) dehydrogenase involved in the tricarboxylic acid (TCA) cycle nih.gov.

Stability in Microbial Media and Hydrolysis Considerations

The stability of ester compounds like this compound in microbial media is a critical factor for their antimicrobial efficacy, as hydrolysis can lead to the formation of the corresponding acid and alcohol, which may have different biological activities.

In Vitro Anticancer and Cytotoxicity Investigations

Phenylacetate and its derivatives have been investigated for their potential as anticancer agents, with studies demonstrating antiproliferative and pro-apoptotic effects on various cancer cell lines.

Evaluation against Various Cancer Cell Lines (e.g., HEK-293, U87)

In other research, synthetic phenylacetamide derivatives exhibited strong cytotoxic effects on MDA-MB-468, PC-12, and MCF-7 cancer cell lines tbzmed.ac.ir. The half-maximal inhibitory concentration (IC₅₀) values for some of these derivatives were in the micromolar range, indicating significant potency tbzmed.ac.ir. For instance, one derivative showed an IC₅₀ value of 0.6±0.08 μM against both MDA-MB-468 and PC-12 cells tbzmed.ac.ir. While HEK-293 cells are often used as a non-cancerous control line, some studies have evaluated the cytotoxicity of compounds against them to assess selectivity researchgate.net.

Cytotoxic Effects and LC₅₀ Calculations

The cytotoxic effects of phenylacetate analogs are often quantified by determining their half-maximal lethal concentration (LC₅₀) or half-maximal inhibitory concentration (IC₅₀). For a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, IC₅₀ values against the PC3 cell line ranged from 52 µM to over 100 µM scielo.brresearchgate.net. Another study on different phenylacetamide derivatives reported IC₅₀ values as low as 0.6 µM against MDA-MB-468 and PC-12 cancer cells tbzmed.ac.ir.

While specific LC₅₀ values for this compound against HEK-293 and U87 cells are not documented in the reviewed literature, the available data on analogous compounds suggest that structural modifications on the phenylacetate scaffold can significantly influence cytotoxic potency.

Table 2: Cytotoxicity of Phenylacetamide Analogs against Various Cancer Cell Lines

| Compound/Analog | Cancer Cell Line | IC₅₀ (µM) |

|---|---|---|

| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | PC3 | 80 scielo.brresearchgate.net |

| 2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide | PC3 | 52 scielo.brresearchgate.net |

| Phenylacetamide derivative (3d) | MDA-MB-468 | 0.6 ± 0.08 tbzmed.ac.ir |

| Phenylacetamide derivative (3d) | PC-12 | 0.6 ± 0.08 tbzmed.ac.ir |

| Phenylacetamide derivative (3c) | MCF-7 | 0.7 ± 0.08 tbzmed.ac.ir |

| Phenylacetamide derivative (3d) | MCF-7 | 0.7 ± 0.4 tbzmed.ac.ir |

This table is interactive. Click on the headers to sort the data.

Role of Hydrolyzed Products in Observed Toxicity

Upon administration, it is anticipated that this compound would undergo hydrolysis by esterase enzymes, breaking it down into ethanol (B145695) and 2,4-dimethylphenylacetic acid. The toxicity profile would therefore be influenced by these metabolites.

The GHS hazard classifications for a structural isomer, 2-(3,4-dimethylphenyl)acetic acid , provide some insight into the potential hazards of the hydrolyzed acid. According to data from the European Chemicals Agency (ECHA), this compound is classified as harmful if swallowed, and causes skin, eye, and respiratory irritation. nih.gov

For comparative context, the extensively studied herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D), which shares the phenylacetic acid scaffold, identifies the kidney as a primary target for toxicity in animal studies. cdc.govcdc.gov Intermediate-duration oral exposure in rats established a Lowest-Observed-Adverse-Effect Level (LOAEL) of 45.3 mg/kg/day based on increased kidney weight and slight proximal tubule degeneration. cdc.gov While these findings relate to a chlorinated analog, they highlight the potential for phenylacetic acid derivatives to impact renal function.

Table 1: GHS Hazard Classification for 2-(3,4-dimethylphenyl)acetic acid nih.gov

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |

| Data sourced from ECHA C&L Inventory notifications. |

Enzyme Inhibition Studies

Interaction with Acetylcholinesterase

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine (B1216132). attogene.com Inhibition of AChE is a key mechanism for certain therapeutic agents and toxins. nih.gov The standard method for assessing AChE inhibition in vitro is the colorimetric Ellman's assay, which measures the activity of the enzyme by detecting the product of acetylcholine (or acetylthiocholine) hydrolysis. attogene.comnih.gov

Currently, there are no published studies specifically evaluating the inhibitory activity of this compound or its hydrolyzed product, 2,4-dimethylphenylacetic acid, against acetylcholinesterase. Research on other natural and synthetic compounds shows a wide range of inhibitory potentials, often expressed as an IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. For example, extracts from Quercus suber have demonstrated AChE inhibition of over 60% at concentrations of 0.5 mg/mL. nih.gov Without direct experimental data, the potential for this compound to act as an AChE inhibitor remains undetermined.

Modulation of Cytochrome P450 Isoforms

The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast array of xenobiotics, including drugs and environmental chemicals. nih.gov Key isoforms involved in drug metabolism include CYP1A2, CYP2C9, CYP2D6, and CYP3A4. drugbank.com Compounds can interact with these enzymes as substrates, inhibitors, or inducers, leading to significant changes in metabolic processes and potential drug-drug interactions. nih.gov

There is no specific research available detailing the interaction of this compound or its metabolites with CYP450 isoforms. The characterization of such interactions would require in-vitro studies using human liver microsomes or recombinant CYP enzymes to determine which isoforms are responsible for its metabolism and whether it inhibits or induces the activity of these enzymes towards other substrates. Such studies are a standard part of modern drug development to avoid adverse metabolic interactions. drugbank.com

Antioxidant Property Assessments

DPPH Radical Scavenging Assays

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method for evaluating the free-radical scavenging ability of compounds. caymanchem.com The DPPH radical is a stable, deep violet-colored molecule that becomes colorless or pale yellow upon accepting an electron or hydrogen radical from an antioxidant. caymanchem.com The degree of color change, measured spectrophotometrically, is proportional to the antioxidant capacity of the tested substance. nih.gov

While there is no direct data on this compound, a study on a series of 2,4-dimethylbenzoylhydrazones , which contain the same 2,4-dimethylphenyl moiety, demonstrated significant DPPH radical scavenging activity. Several synthesized compounds showed IC₅₀ values lower than or comparable to the standard antioxidant n-propyl gallate, indicating potent activity. nih.gov This suggests that the 2,4-dimethylphenyl structure may contribute favorably to radical scavenging.

Table 2: DPPH Radical Scavenging Activity of 2,4-Dimethylbenzoylhydrazone Analogs nih.gov

| Compound | IC₅₀ (µM) |

| Compound 1 | 25.6 |

| Compound 4 | 28.1 |

| Compound 2 | 29.3 |

| Compound 3 | 29.8 |

| Compound 7 | 30.0 |

| Compound 6 | 30.1 |

| n-Propyl Gallate (Standard) | 30.3 |

| Lower IC₅₀ values indicate higher antioxidant activity. |

Hydroxyl Radical Scavenging Methods

The hydroxyl radical (•OH) is one of the most reactive and damaging reactive oxygen species in biological systems. The assessment of a compound's ability to scavenge this radical is a key indicator of its potential antioxidant effect. A common method involves the Fenton reaction (Fe²⁺ + H₂O₂) to generate hydroxyl radicals, which then degrade a detector molecule like deoxyribose. An effective antioxidant will compete for the hydroxyl radicals, thereby preventing the degradation of the detector molecule. nih.gov

There are no specific studies reporting on the hydroxyl radical scavenging activity of this compound or its derivatives. Therefore, its capacity to mitigate damage from this particular radical is unknown.

Exploration of Neurological Effects (for Structurally Similar Compounds)

The neurological effects of analogs are primarily linked to their potent interaction with the serotonin (B10506) transporter (SERT), a key protein in the regulation of serotonergic neurotransmission.

The primary impact observed for analogs of this compound, specifically the potent SERT inhibitors ZINC000006658090 ('8090) and ZINC000443438219 ('8219), is on the serotonin neurotransmitter system. By inhibiting SERT, these compounds block the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron. biorxiv.org This action leads to an increase in the extracellular concentration of serotonin, thereby enhancing serotonergic signaling.

Studies have shown that these analogs are highly selective for SERT over other monoamine transporters, such as the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT). biorxiv.org This selectivity is a crucial aspect of their pharmacological profile, as it minimizes off-target effects that can arise from interactions with other neurotransmitter systems.

The most significant and well-documented biological activity of the studied analogs is their potent inhibition of the serotonin transporter (SERT). Research has identified two compounds, '8090 and '8219, as highly potent inhibitors of SERT, with Ki values of 14 nM and 3 nM, respectively. biorxiv.org The parent compound from which these were developed, ZINC000897222313, itself had a Ki of 0.92 μM. biorxiv.org

This potent inhibition has been shown to produce anxiolytic and antidepressant-like effects in mouse behavioral assays. biorxiv.org The potency of these compounds was reported to be up to 200-fold greater than that of the well-known SSRI, fluoxetine. biorxiv.org

| Compound | Ki (nM) for SERT | Reference |

| ZINC000897222313 (Parent Compound) | 920 | biorxiv.org |

| ZINC000006658090 ('8090) | 14 | biorxiv.org |

| ZINC000443438219 ('8219) | 3 | biorxiv.org |

Direct studies on the interaction of this compound analogs '8090 and '8219 with 5-HT3 and 5-HT1A receptors are not currently available in the scientific literature. However, it is known that some compounds can have a complex pharmacology that extends beyond a single target.

5-HT3 receptors are ligand-gated ion channels involved in various physiological processes, including nausea and vomiting, and their antagonists are used as antiemetics. nih.govwikipedia.orgfsu.edunih.govbiorxiv.orgresearchgate.net The 5-HT1A receptor is a G-protein coupled receptor that plays a crucial role in mood and anxiety. wikipedia.orgnih.govresearchgate.net Activation of presynaptic 5-HT1A autoreceptors reduces serotonin release, while activation of postsynaptic 5-HT1A receptors is associated with anxiolytic and antidepressant effects. nih.govfrontiersin.org Some antidepressant medications possess a mixed pharmacology that includes 5-HT1A receptor partial agonism. Given the potent effects of the analogs on the serotonin system, future research could explore their potential interactions with these and other serotonin receptor subtypes to fully characterize their neurological profile.